molecular formula C55H102O6 B12056927 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5

Cat. No.: B12056927
M. Wt: 864.4 g/mol
InChI Key: JFISYPWOVQNHLS-KABSAWGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 typically involves the esterification of glycerol with oleic acid and palmitic acid. The process begins with the esterification of glycerol with oleic acid to form 1,2-dioleoyl-glycerol. This intermediate is then esterified with palmitic acid to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 has a wide range of scientific research applications:

    Chemistry: Used as a standard in lipid research and for studying the properties of triacylglycerols.

    Biology: Investigated for its role in cellular processes and membrane dynamics.

    Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the production of cosmetics and food products .

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This composition makes it particularly useful in lipid research and various industrial applications .

Properties

Molecular Formula

C55H102O6

Molecular Weight

864.4 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-/i50D2,51D2,52D

InChI Key

JFISYPWOVQNHLS-KABSAWGVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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